
Defensamide
Overview
Description
Defensamide is an activator of sphingosine kinase 1 (SPHK1). It increases sphingosine-1-phosphate (S1P) levels in primary human keratinocytes .
Synthesis Analysis
Defensamide is a synthetically derived compound . It has been used as an intermediate in the synthesis of fungal metabolites sinuxylamide A and compounds with anticancer and antibacterial activities .Molecular Structure Analysis
The molecular formula of Defensamide is C16H23NO4 . The exact molecular weight is 293.16 .Chemical Reactions Analysis
Defensamide can modulate the innate epidermal immune response by potentiating SPHK1 activity and inducing CAMP production . In cultured keratinocytes, treatment with defensamide (100uM) increased CAMP mRNA and protein expression .Physical And Chemical Properties Analysis
The molecular weight of Defensamide is 293.36 and its molecular formula is C16H23NO4 .Scientific Research Applications
Regulation of Epidermal Innate Immunity
Defensamide, a synthetic compound, has been found to regulate epidermal innate immunity by stimulating the production of cathelicidin antimicrobial peptide (CAMP), an innate immune element . This is achieved by potentiating the activity of Sphingosine kinase (SPHK1), which leads to an increase in cellular S1P levels and activation of NF-κB . This process results in the production of CAMP .
Antimicrobial Defense
Defensamide has been shown to modulate innate epidermal antimicrobial defense by upregulating CAMP production . This is particularly important in the body’s defense against harmful microorganisms.
Stimulation of Antimicrobial Peptides (AMPs)
Defensamide promotes the generation of antimicrobial peptides (AMPs), an antibiotic element that exists in the body . This helps suppress the germination of Staphylococcus inside the skin .
Strengthening Skin Defense System
Defensamide has been found to strengthen a weakened skin defense system . This is particularly beneficial in maintaining skin health and preventing skin diseases.
Prevention of Antibiotic Resistance
Defensamide does not cause bacteria that are resistant to antibiotics . This makes it a potential candidate for use in the treatment of bacterial infections, especially those that are resistant to conventional antibiotics.
Mechanism of Action
Target of Action
Defensamide primarily targets Sphingosine kinase (SPHK1) and Cathelicidin Antimicrobial Peptide (CAMP) . SPHK1 is an enzyme that plays a crucial role in the production of Sphingosine-1-phosphate (S1P), a signaling sphingolipid with multiple biological functions . CAMP is an innate immune element that plays a significant role in the body’s defense system .
Mode of Action
Defensamide modulates the innate epidermal immune response by potentiating SPHK1 activity and inducing CAMP production . Treatment with defensamide increases CAMP mRNA and protein expression . It also increases SPHK1 activity and cellular S1P levels . Defensamide treatment also activates NF-κB, which is assessed by nuclear translocation of NF-κB .
Biochemical Pathways
Defensamide affects the S1P→NF-κB-dependent mechanism pathway . This pathway involves the production of CAMP in human epidermal keratinocytes . The induction of CAMP is likely via defensamide → SPHK1 activation → increased cellular S1P levels → NF-κB activation .
Result of Action
Defensamide induces CAMP production , which plays a crucial role in the body’s defense system . It also promotes the generation of antimicrobial peptides (AMPs), thereby suppressing the germination of Staphylococcus inside the skin .
Action Environment
It is known that environmental factors can have a profound influence on the immune system
Safety and Hazards
properties
IUPAC Name |
methyl (2S)-2-(hexanoylamino)-3-(4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-3-4-5-6-15(19)17-14(16(20)21-2)11-12-7-9-13(18)10-8-12/h7-10,14,18H,3-6,11H2,1-2H3,(H,17,19)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTVWZMJUZJPBU-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40149265 | |
| Record name | N-Hexanoyltyrosine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40149265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Defensamide | |
CAS RN |
1104874-94-3 | |
| Record name | N-Hexanoyltyrosine methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1104874943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Hexanoyltyrosine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40149265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-HEXANOYLTYROSINE METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GJP2KSJ0T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does Defensamide enhance the production of Cathelicidin Antimicrobial Peptide (CAMP)?
A1: Defensamide appears to stimulate CAMP production by increasing the activity of Sphingosine Kinase-1 (SPHK1) []. This leads to an increase in cellular levels of Sphingosine-1-phosphate (S1P), a signaling molecule that activates the NF-κB pathway. Activation of the NF-κB pathway is a crucial step in initiating the transcription and translation of CAMP, ultimately leading to its increased production.
Q2: What evidence suggests that Defensamide's effect on CAMP production is specifically mediated by SPHK1 and the NF-κB pathway?
A2: The study demonstrates that blocking SPHK1 activity using siRNA significantly reduces the Defensamide-induced increase in CAMP expression []. This suggests that SPHK1 plays a critical role in mediating Defensamide's effects. Furthermore, using a specific inhibitor to block NF-κB activation also diminished the Defensamide-mediated increase in CAMP, highlighting the involvement of the NF-κB pathway in this process [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



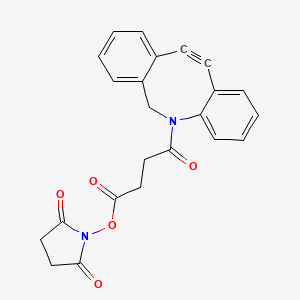
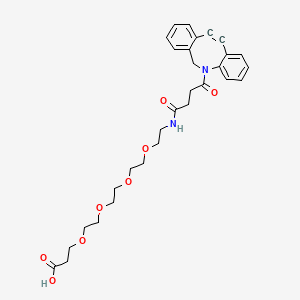
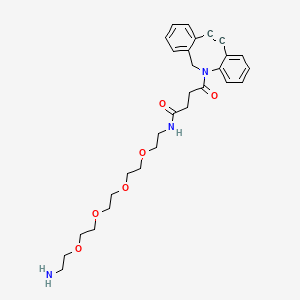
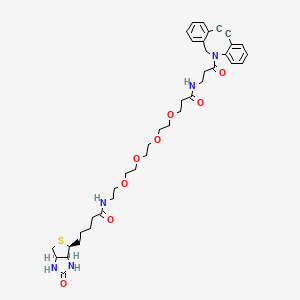
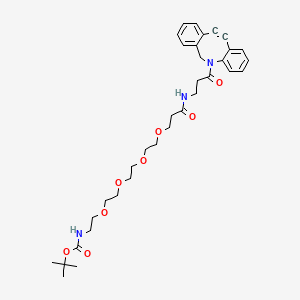
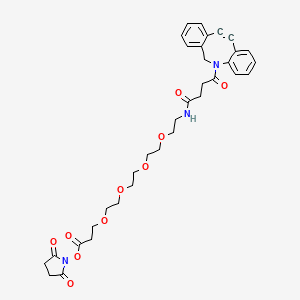

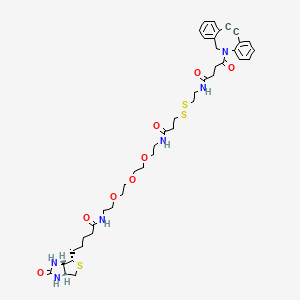
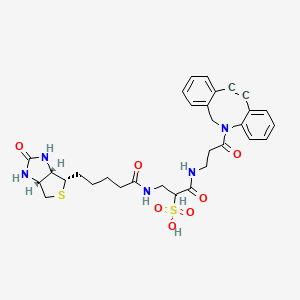
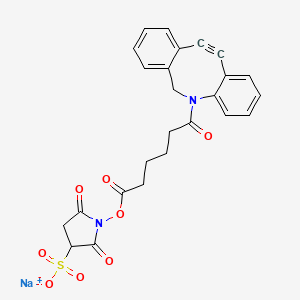


![(E)-4-(dimethylamino)-N-[3-[4-[[(1S)-2-hydroxy-1-phenylethyl]amino]-6-phenylfuro[2,3-d]pyrimidin-5-yl]phenyl]but-2-enamide](/img/structure/B606981.png)
![4-[(azepan-1-yl)methyl]-5-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide](/img/structure/B606984.png)